BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-Bromopropanal: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromopropanal

Cat. No.: B025509

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-Bromopropanal (CAS No. 19967-57-8), a key intermediate in pharmaceutical and
agrochemical synthesis. Due to the limited availability of experimental spectra in the public
domain, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, offering a valuable resource for the identification and
characterization of this compound. Detailed, generalized experimental protocols for acquiring
such spectra are also presented, alongside a visual workflow for spectroscopic analysis.

Introduction

2-Bromopropanal is a reactive aldehyde containing a bromine atom at the alpha-position. This
structure imparts specific spectroscopic characteristics that are crucial for its identification and
for monitoring its reactions in synthetic processes. This guide summarizes the predicted
spectroscopic data to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for 2-Bromopropanal. These
predictions are based on computational models and typical values for the functional groups
present in the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 2-Bromopropanal

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aldehydic proton (-
~9.5-9.7 Doublet 1H
CHO)
Methine proton (-
~4.3-45 Quartet 1H
CH(Br)-)
~1.7-1.9 Doublet 3H Methyl protons (-CHs)

Predicted in CDCIs at 400 MHz. Chemical shifts are referenced to TMS (6 = 0.00 ppm).

Table 2: Predicted 13C NMR Data for 2-Bromopropanal

Chemical Shift (8) ppm Assignment

~190 - 195 Carbonyl carbon (-CHO)
~45 - 50 Methine carbon (-CH(Br)-)
~20-25 Methyl carbon (-CHs)

Predicted in CDCIs at 100 MHz. Chemical shifts are referenced to TMS (6 = 0.00 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Bromopropanal
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Wavenumber (cm~?) Intensity Assignment

~2970 - 2990 Medium C-H stretch (sp? -CHs)

~2820 - 2850 Medium C-H stretch (aldehydic C-H)

9720 - 2750 Medium C-H stretch (aldehydic C-H,
Fermi resonance)

~1725 - 1745 Strong C=0 stretch (aldehyde)

~1440 - 1460 Medium C-H bend (-CHs)

~1380 - 1400 Medium C-H bend (-CH-)

~600 - 700 Strong C-Br stretch

Predicted for a neat liquid film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Bromopropanal

m/z Relative Intensity Assignment

[M]* (Molecular ion peak,

136/138 Moderate
bromine isotopes 7°Br/81Br)
107/109 Moderate [M - CHOJ*
57 Strong [M - Br]*
29 Strong [CHOJ*

Predicted for Electron lonization (El) at 70 eV.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.
Instrument-specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromopropanal in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.

Instrument Setup:

o Insert the sample into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity and optimal peak shape.
o Tune and match the probe for the desired nucleus (*H or 13C).

'H NMR Acquisition:

o Acquire the spectrum using a standard single-pulse experiment.

o Typical parameters include a 30-45° pulse angle, a spectral width of approximately 12
ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

o Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise
ratio.

13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Typical parameters include a 30° pulse angle, a spectral width of approximately 220 ppm,
an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

o Alarger number of scans (several hundred to thousands) is usually required due to the
low natural abundance of 13C.

Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).
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o Phase the resulting spectrum.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

o Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation: For a neat liquid sample, place a small drop of 2-Bromopropanal
between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin
film.

e Instrument Setup:
o Place the salt plates in the sample holder of the FTIR spectrometer.

o Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water
and CO: interference.

o Data Acquisition:
o Collect a background spectrum of the empty salt plates or the clean ATR crystal.

o Collect the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution
of 4 cm~1L.

» Data Processing:

o lIdentify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for
volatile compounds like 2-Bromopropanal.

e lonization:
o Utilize Electron lonization (EI) as the ionization source.

o Set the electron energy to a standard value of 70 eV to induce fragmentation and generate
a reproducible mass spectrum.

e Mass Analysis:

o The generated ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

e Detection:
o The separated ions are detected, and their abundance is recorded.
» Data Processing:

o The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion
as a function of its m/z value.

o Identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Bromopropanal.
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General Workflow for Spectroscopic Analysis
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Comprehensive Spectroscopic Profile

Click to download full resolution via product page
Caption: Workflow of Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile of 2-Bromopropanal based
on predicted data. The tabulated NMR, IR, and MS information, along with the generalized
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experimental protocols, serves as a valuable starting point for researchers working with this
compound. The provided workflow diagram offers a clear visual representation of the analytical
process. It is important to note that while predicted data is a powerful tool, experimental
verification remains the gold standard for structural elucidation and characterization.

» To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromopropanal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025509#spectroscopic-data-of-2-bromopropanal-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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